

Application Notes and Protocols for Electrophysiology Studies with PD-134308

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Compound of Interest

Compound Name: PD-134672

Cat. No.: B15586747

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Introduction

PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor.[1] Cholecystokinin (CCK) is a neuropeptide widely distributed in the central nervous system that plays a crucial role in various physiological processes, including anxiety, pain perception, and neuronal excitability.[2] The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, can modulate neuronal activity through various signaling pathways.[3][4] PD-134308, by blocking these receptors, offers a powerful tool to investigate the physiological roles of the endogenous CCK system and to explore its therapeutic potential in neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing PD-134308 in both in vitro and in vivo electrophysiology experiments to characterize its effects on neuronal activity.

Data Presentation

The following tables summarize the expected quantitative effects of PD-134308 on neuronal excitability based on its known mechanism as a CCK2 receptor antagonist. The data is representative and may vary depending on the specific neuronal population and experimental conditions.

Table 1: In Vitro Electrophysiological Effects of PD-134308 on Neuronal Firing Properties

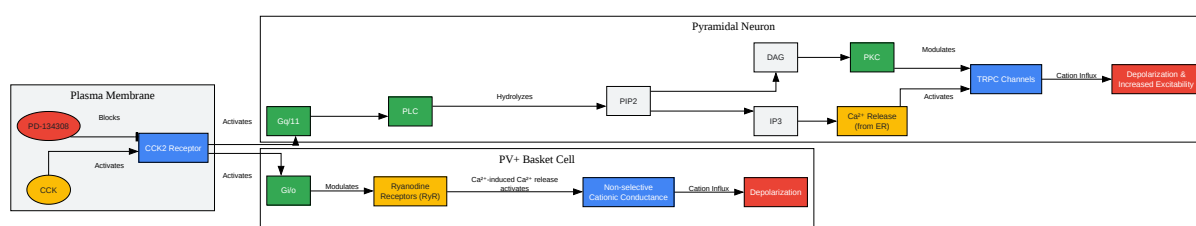
Parameter	Control (Vehicle)	CCK Agonist (e.g., CCK-8s, 100 nM)	PD-134308 (1 μ M) + CCK Agonist (100 nM)
Spontaneous Firing Rate (Hz)	2.1 \pm 0.3	5.8 \pm 0.7	2.5 \pm 0.4
Membrane Potential (mV)	-65.2 \pm 1.5	-58.9 \pm 1.8	-64.5 \pm 1.6
Action Potential Threshold (mV)	-45.3 \pm 0.9	-48.1 \pm 1.1	-45.8 \pm 1.0
Afterhyperpolarization (AHP) Amplitude (mV)	12.4 \pm 1.1	8.2 \pm 0.9	11.9 \pm 1.2

Table 2: In Vivo Electrophysiological Effects of PD-134308 on Spontaneous Neuronal Firing Rate

Brain Region	Treatment	Mean Firing Rate (spikes/s)	% Change from Baseline
Substantia Nigra pars Reticulata (SNr)	Baseline (Vehicle)	15.4 \pm 2.1	-
	CCK-8s (10 μ g/kg, i.p.)	25.1 \pm 3.5	+63%
	PD-134308 (1 mg/kg, i.p.)	14.9 \pm 1.9	-3%
	PD-134308 + CCK-8s	16.2 \pm 2.3	+5%
Hippocampus (CA1)	Baseline (Vehicle)	3.2 \pm 0.5	-
	CCK-4 (1 μ g/kg, i.v.)	7.9 \pm 1.2	+147%
	PD-134308 (1 mg/kg, i.p.)	3.1 \pm 0.4	-3%
	PD-134308 + CCK-4	3.5 \pm 0.6	+9%

Signaling Pathways

The CCK2 receptor, a G-protein coupled receptor, can activate divergent signaling pathways depending on the cell type, leading to distinct physiological outcomes. PD-134308 acts by blocking these pathways at the receptor level.



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Caption: Cell-type specific signaling of the CCK2 receptor blocked by PD-134308.

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices

This protocol details the procedure for recording from neurons in acute brain slices to assess the effect of PD-134308 on intrinsic firing properties and synaptic transmission.



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Caption: Workflow for in vitro electrophysiology with PD-134308.

1. Materials and Reagents:

- Animals: Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
- Solutions:
 - Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
 - Recording aCSF (oxygenated with 95% O₂/5% CO₂): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-glucose.
 - Internal Solution (for current-clamp): (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
- PD-134308 Stock Solution: 10 mM in DMSO. Store at -20°C.
- Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.

2. Procedure:

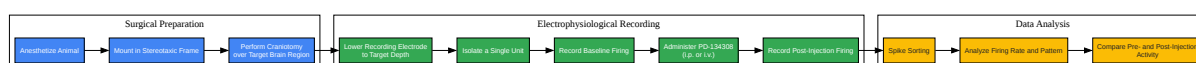
- Slice Preparation:

- Anesthetize the animal deeply and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and prepare 300-400 μm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, amygdala, substantia nigra) using a vibratome in ice-cold slicing solution.
- Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
- Recording:
 - Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
 - Visualize neurons using DIC optics and approach a target neuron with a glass micropipette (3-6 M Ω resistance) filled with internal solution.
 - Establish a gigaohm seal and obtain a whole-cell configuration.
 - In current-clamp mode, record baseline spontaneous firing activity and membrane potential for 5-10 minutes. To assess evoked firing, inject a series of depolarizing current steps.
 - Prepare a working solution of PD-134308 in aCSF (e.g., 1 μM final concentration). Ensure the final DMSO concentration is <0.1%.
 - Switch the perfusion to the aCSF containing PD-134308 and record for 10-15 minutes to allow for drug equilibration and to observe its effects.
 - To study the antagonistic properties, after establishing the effect of a CCK agonist (e.g., CCK-8s), co-apply PD-134308 with the agonist.
- Data Analysis:
 - Measure the average spontaneous firing rate, resting membrane potential, action potential threshold, and afterhyperpolarization amplitude before and after PD-134308 application.

- Analyze the current-voltage relationship and firing frequency in response to current injections.
- Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.

In Vivo Single-Unit Extracellular Recording

This protocol describes the methodology for recording the activity of single neurons in the brain of an anesthetized or awake, head-fixed animal to investigate the systemic effects of PD-134308.



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